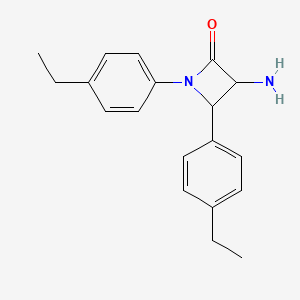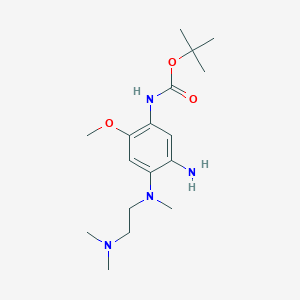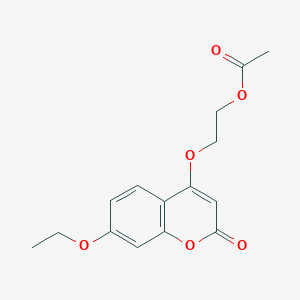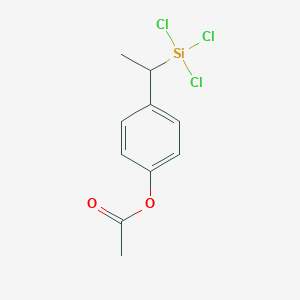
2-(4-tert-Butylphenyl)-5-hydroxy-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(tert-butyl)phenyl)-5-hydroxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of a chromen-4-one core structure with a tert-butylphenyl group at the 2-position and a hydroxyl group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-butyl)phenyl)-5-hydroxy-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylbenzaldehyde and 2-hydroxyacetophenone.
Condensation Reaction: The key step involves a condensation reaction between 4-tert-butylbenzaldehyde and 2-hydroxyacetophenone in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.
Cyclization: The intermediate chalcone undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the chromen-4-one core structure.
Industrial Production Methods
Industrial production of 2-(4-(tert-butyl)phenyl)-5-hydroxy-4H-chromen-4-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4-(tert-butyl)phenyl)-5-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or quinone derivative.
Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The tert-butylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions are typically carried out using reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: The major products include ketone or quinone derivatives.
Reduction: The major product is the dihydro derivative.
Substitution: The major products are substituted derivatives, such as nitro or halogenated compounds.
科学的研究の応用
2-(4-(tert-butyl)phenyl)-5-hydroxy-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying flavonoid chemistry.
Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it a subject of interest in biological studies related to oxidative stress and inflammation.
Medicine: Due to its potential anticancer properties, it is investigated for its ability to inhibit cancer cell growth and induce apoptosis in various cancer cell lines.
Industry: The compound is used in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.
作用機序
The mechanism of action of 2-(4-(tert-butyl)phenyl)-5-hydroxy-4H-chromen-4-one involves several molecular targets and pathways:
Antioxidant Activity: The hydroxyl group at the 5-position can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial membrane potential. It also inhibits cell proliferation by blocking cell cycle progression at specific checkpoints.
類似化合物との比較
Similar Compounds
2-(4-tert-butylphenyl)-4H-chromen-4-one: Lacks the hydroxyl group at the 5-position, resulting in different biological activities.
5-hydroxy-2-phenyl-4H-chromen-4-one: Lacks the tert-butyl group, affecting its lipophilicity and bioavailability.
2-(4-methylphenyl)-5-hydroxy-4H-chromen-4-one: Has a methyl group instead of a tert-butyl group, leading to variations in steric and electronic effects.
Uniqueness
2-(4-(tert-butyl)phenyl)-5-hydroxy-4H-chromen-4-one is unique due to the presence of both the tert-butylphenyl group and the hydroxyl group, which contribute to its distinct chemical and biological properties. The tert-butyl group enhances its lipophilicity and stability, while the hydroxyl group imparts antioxidant activity.
特性
CAS番号 |
207905-97-3 |
|---|---|
分子式 |
C19H18O3 |
分子量 |
294.3 g/mol |
IUPAC名 |
2-(4-tert-butylphenyl)-5-hydroxychromen-4-one |
InChI |
InChI=1S/C19H18O3/c1-19(2,3)13-9-7-12(8-10-13)17-11-15(21)18-14(20)5-4-6-16(18)22-17/h4-11,20H,1-3H3 |
InChIキー |
VQLPXGFWMLPZMV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(C=CC=C3O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride](/img/structure/B11833541.png)

![2-(2-(benzyloxy)phenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B11833553.png)

![(4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one](/img/structure/B11833567.png)
![(1R,6S)-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11833575.png)
![Methyl 3-(4-(difluoromethyl)-2-ethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B11833578.png)





![2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid](/img/structure/B11833602.png)
![[(5-Bromoquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11833613.png)
